molecular formula C11H22N2O2 B1487353 tert-Butyl 2-methyl-3-(methylamino)-1-pyrrolidinecarboxylate CAS No. 2168499-49-6

tert-Butyl 2-methyl-3-(methylamino)-1-pyrrolidinecarboxylate

Cat. No. B1487353
M. Wt: 214.3 g/mol
InChI Key: ZTMYCSZJYFOFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . The less reactive tert-butyl alcohol was converted to the corresponding β-keto ester in moderate yields .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “tert-Butyl” part refers to a t-butyl group, which is a branched alkyl group with a central carbon atom bonded to three methyl groups .


Chemical Reactions Analysis

Pinacol boronic esters, which are structurally similar to the compound , are highly valuable building blocks in organic synthesis . Protodeboronation, a process that involves the removal of a boron group from an organic compound, is not well developed for these compounds .

Safety And Hazards

The safety data sheet for a similar compound, 3-Methyl-2-butanol, indicates that it is flammable and harmful if inhaled . It may cause respiratory irritation and repeated exposure may cause skin dryness or cracking .

properties

IUPAC Name

tert-butyl 2-methyl-3-(methylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-9(12-5)6-7-13(8)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMYCSZJYFOFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)OC(C)(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-methyl-3-(methylamino)-1-pyrrolidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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